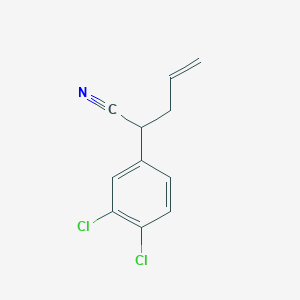
2-(3,4-Dichlorophenyl)pent-4-enenitrile
Cat. No. B8443869
M. Wt: 226.10 g/mol
InChI Key: MGBNNXFLAFERSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06242438B1
Procedure details


To a stirred solution of 3,4-dichlorophenylacetonitrile (800 g, 4.3 mol) in cyclohexane (16 L) at room temperature was carefully added aqueous sodium hydroxide solution (1600 g of sodium hydroxide in 8 L of water). This addition caused an elevation of the reaction temperature to 50°. Allyl bromide (572 g, 1.1 mol. equiv.) and tetra-n-butylammonium chloride hydrate (40 g, 0.03 mol. equiv.) were then added and the reaction stirred for one hour at 50° C. The aqueous phase was removed and the organic layer washed with water (10 L). The organic phase was filtered through silica gel (1 kg) under reduced pressure to give a yellow filtrate solution. The solvent was removed from the filtrate under reduced pressure to give the title compound as an oil (960 g) of 70% purity which was used without any further purification.





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-].[Na+].[CH2:14](Br)[CH:15]=[CH2:16]>C1CCCCC1.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:16][CH:15]=[CH2:14])[C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
572 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
16 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred for one hour at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 50°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed with water (10 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic phase was filtered through silica gel (1 kg) under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow filtrate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the filtrate under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C#N)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 960 g | |
| YIELD: CALCULATEDPERCENTYIELD | 386% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
